1,2-Benzenediol, sodium salt
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Overview
Description
1,2-Benzenediol, sodium salt, also known as sodium catecholate, is an organic compound derived from catechol. Catechol, also known as 1,2-dihydroxybenzene, is a colorless compound that occurs naturally in trace amounts. It is an ortho isomer of the three isomeric benzenediols. The sodium salt form is often used in various chemical reactions and industrial applications due to its enhanced solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Benzenediol, sodium salt can be synthesized through the neutralization of catechol with sodium hydroxide. The reaction typically involves dissolving catechol in water and then adding a stoichiometric amount of sodium hydroxide to form the sodium salt. The reaction is as follows:
C6H4(OH)2+NaOH→C6H4(ONa)(OH)+H2O
Industrial Production Methods
Industrial production of catechol, the precursor to this compound, can be achieved through several methods:
Hydrolysis of 2-Chlorophenol: This method involves the hydrolysis of 2-chlorophenol using a solution of barium hydroxide and sodium hydroxide at elevated temperatures.
Hydroxylation of Phenol: Catechol can also be produced by the direct hydroxylation of phenol with peroxides, which also produces hydroquinone.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediol, sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,2-benzoquinone.
Reduction: It can be reduced back to catechol.
Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ferric chloride.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine or nitric acid.
Major Products
Oxidation: 1,2-benzoquinone
Reduction: Catechol
Substitution: Various substituted catechols depending on the electrophile used.
Scientific Research Applications
1,2-Benzenediol, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of various chemicals.
Biology: It is used in studies related to enzyme activity and metabolic pathways.
Industry: It is used in the production of dyes, polymers, and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of 1,2-Benzenediol, sodium salt involves its ability to donate electrons due to the presence of hydroxyl groups. This makes it a good reducing agent and antioxidant. It can interact with various molecular targets, including enzymes and free radicals, to exert its effects. The pathways involved include redox reactions and enzyme inhibition .
Comparison with Similar Compounds
1,2-Benzenediol, sodium salt can be compared with other similar compounds such as:
1,3-Benzenediol (Resorcinol): Unlike 1,2-Benzenediol, resorcinol has hydroxyl groups at the 1 and 3 positions, making it less reactive in certain substitution reactions.
1,4-Benzenediol (Hydroquinone): Hydroquinone has hydroxyl groups at the 1 and 4 positions, which makes it more stable and less prone to oxidation compared to 1,2-Benzenediol.
These comparisons highlight the unique reactivity and applications of this compound in various fields.
Properties
CAS No. |
20244-21-7 |
---|---|
Molecular Formula |
C6H6NaO2 |
Molecular Weight |
133.10 g/mol |
IUPAC Name |
sodium;2-hydroxyphenolate |
InChI |
InChI=1S/C6H6O2.Na/c7-5-3-1-2-4-6(5)8;/h1-4,7-8H; |
InChI Key |
OQMUXQPCUBYTEB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C(C(=C1)O)O.[Na] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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